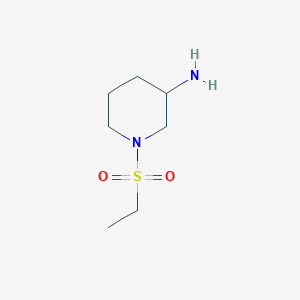

1-(Ethylsulfonyl)piperidin-3-amine

Description

Properties

IUPAC Name |

1-ethylsulfonylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWUGLRQUMIURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298101 | |

| Record name | 1-(Ethylsulfonyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934063-85-1 | |

| Record name | 1-(Ethylsulfonyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934063-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Ethylsulfonyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethylsulfonyl Piperidin 3 Amine and Analogues

Strategic Approaches to Piperidine (B6355638) Ring Formation

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. usm.edumdpi.com Its synthesis has been a long-standing area of focus in organic chemistry, leading to the development of numerous strategies for the construction of this six-membered nitrogen-containing heterocycle. mdpi.comnih.gov These methods can be broadly categorized into the formation of the piperidine ring from acyclic precursors and the modification of pre-existing ring systems. researchgate.net This section will delve into key strategic approaches for the formation of the piperidine nucleus, a critical step in the synthesis of 1-(ethylsulfonyl)piperidin-3-amine and its analogues.

Reductive Amination Strategies for Piperidine Nucleus Construction

Reductive amination stands out as a powerful and widely employed method for the formation of carbon-nitrogen bonds, making it a cornerstone in the synthesis of piperidines. researchgate.net This two-step process typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net This strategy is particularly valuable in the pharmaceutical industry, with estimates suggesting that a significant portion of C-N bond-forming reactions are achieved through reductive amination. researchgate.net

One common approach involves the intramolecular reductive amination of dicarbonyl compounds or amino aldehydes/ketones. For instance, the reaction of a 1,5-dicarbonyl compound with an amine can lead to the formation of a piperidine ring. Similarly, an amino ketone or amino aldehyde can undergo intramolecular cyclization followed by reduction to yield the piperidine structure. The use of borane-pyridine complex has been shown to be an effective and less toxic alternative to traditional reducing agents like sodium cyanoborohydride in the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com

Furthermore, innovative one-pot procedures have been developed. For example, the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium provides an efficient route to cyclic amines, including piperidines. organic-chemistry.org This highlights the ongoing efforts to develop more sustainable and efficient synthetic methods.

Intramolecular Cyclization Pathways: Alkene and Alkyne Functionalization

Intramolecular cyclization reactions involving alkene and alkyne functionalities offer a versatile and powerful approach to the synthesis of the piperidine ring. mdpi.com These methods rely on the formation of a new carbon-carbon or carbon-nitrogen bond within a single molecule, leading to the desired cyclic structure. mdpi.com

A variety of cyclization strategies have been developed, including:

Radical Cyclization: Triethylborane can initiate a radical cascade in 1,6-enynes, leading to the formation of polysubstituted alkylidene piperidines through a series of cyclizations and rearrangements. mdpi.com

Aza-Prins Cyclization: The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids like aluminum chloride, can produce trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org

Palladium-Catalyzed Cyclization: Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst enables the synthesis of various nitrogen heterocycles, including piperidines. organic-chemistry.org

Gold-Catalyzed Cyclization: Gold(I) catalysts can facilitate the intramolecular dearomatization/cyclization of appropriate substrates to yield piperidine derivatives. mdpi.com Similarly, an Au-catalyzed tandem protocol involving enynyl ester isomerization and subsequent intramolecular [3 + 2] cyclization has been developed for the synthesis of polyfunctional piperidines. nih.gov

Hydroamination/Cyclization: An acid-mediated intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes provides another route to the piperidine core. nih.gov

These examples showcase the breadth of intramolecular cyclization strategies available for constructing the piperidine ring, often with a high degree of control over stereochemistry and substitution patterns.

Catalytic Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely utilized method for the synthesis of piperidines. nih.govresearchgate.netresearchgate.net This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine ring, typically using a metal catalyst and a hydrogen source. researchgate.netresearchgate.net

Commonly used heterogeneous catalysts include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net These reactions often require elevated temperatures and pressures, though recent advancements have focused on developing milder and more efficient catalytic systems. researchgate.netnih.gov For instance, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has been shown to convert pyridine to piperidine with high yield and efficiency at ambient temperature and pressure. nih.govacs.org This method offers a more sustainable alternative to traditional thermochemical processes. nih.govacs.org

Homogeneous catalysts have also been employed for the hydrogenation of pyridines. A notable example is the use of an iridium(III) catalyst for the ionic hydrogenation of pyridines, which demonstrates high selectivity and tolerance for various functional groups, allowing for the synthesis of a wide range of multi-substituted piperidines. chemrxiv.org The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the hydrogenation, which is crucial when synthesizing specific isomers of substituted piperidines. nih.gov

Installation and Derivatization of the Ethylsulfonyl Moiety

The ethylsulfonyl group plays a crucial role in defining the pharmacological profile of this compound and its analogues. The installation of this moiety is a key synthetic step, and the ability to introduce variations of the sulfonyl group allows for the exploration of structure-activity relationships.

Sulfonylation Reactions: Reagents and Optimized Conditions for N-Sulfonylation

The most direct method for introducing the ethylsulfonyl group onto the piperidine nitrogen is through N-sulfonylation. This reaction typically involves the treatment of the parent piperidine with an appropriate sulfonating agent, most commonly ethanesulfonyl chloride. nih.gov

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include triethylamine (B128534), pyridine, or an excess of the piperidine starting material. The choice of solvent can also be important, with dichloromethane (B109758) or other aprotic solvents often being employed.

For example, the synthesis of piperidine-1-sulfonyl chloride can be achieved by treating piperidine with sulfuryl chloride in dichloromethane at low temperatures. While this provides the sulfonyl chloride, a similar principle applies to the direct sulfonylation with ethanesulfonyl chloride.

The optimization of reaction conditions, such as temperature, reaction time, and the stoichiometry of reagents, is crucial to maximize the yield and purity of the desired N-sulfonylated product.

Exploration of Sulfonyl Group Variants (e.g., Methylsulfonyl, Thiophene-2-sulfonyl)

The exploration of sulfonyl group variants is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. By replacing the ethylsulfonyl group with other sulfonyl moieties, chemists can investigate the impact of steric and electronic effects on biological activity.

The synthesis of these analogues follows a similar N-sulfonylation protocol as described for the ethylsulfonyl derivative, but with the corresponding sulfonyl chloride. For example:

Methylsulfonyl analogues: These can be prepared using methanesulfonyl chloride.

Thiophene-2-sulfonyl analogues: These can be synthesized using thiophene-2-sulfonyl chloride.

The availability of a diverse range of sulfonyl chlorides allows for the preparation of a wide array of analogues. The reactivity of the sulfonyl chloride and the piperidine derivative can influence the choice of reaction conditions. For instance, more complex or sensitive substrates may require milder conditions to avoid side reactions. The investigation of these analogues can provide valuable insights into the structure-activity relationships of this class of compounds. usm.edu

Functionalization at the Piperidine-3-amine Position

The strategic introduction and subsequent modification of the amine group at the C-3 position of the piperidine ring are pivotal in the synthesis of this compound and its analogues. This functionality serves as a key handle for building molecular complexity and modulating the physicochemical properties of the final compounds.

Amination Reactions at the C-3 Position of the Piperidine Ring

The introduction of an amino group at the C-3 position of the piperidine scaffold can be accomplished through various synthetic strategies, often involving the cyclization of acyclic precursors or the functionalization of a pre-formed piperidine ring.

One common approach is the reductive amination of a corresponding piperidin-3-one (B1582230) precursor. This two-step, one-pot process typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, to form an intermediate imine or enamine, which is then reduced in situ. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone carbonyl. researchgate.net

Enzyme-catalyzed reactions also provide an efficient and environmentally friendly route. Multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidines from readily available amino alcohols derived from natural amino acids like L-ornithine. rsc.org These cascades can prevent the racemization of key intermediates and produce products with high enantiopurity. rsc.org

Other notable methods include:

Ring-closing metathesis reactions niscpr.res.in

Hofmann or Curtius rearrangements from piperidine-3-carboxamide derivatives rsc.org

Hydrogenation of 3-aminopyridine , although this can lack stereochemical control rsc.org

Intramolecular hydroamination of aminopropyl-substituted vinylarenes catalyzed by rhodium complexes organic-chemistry.org

Stereoselective Synthesis of Piperidine-3-amine Derivatives

Controlling the stereochemistry at the C-3 position is critical, as the biological activity of piperidine-containing compounds can be highly dependent on their spatial configuration. google.com Several advanced methodologies have been developed to achieve high levels of stereoselectivity.

Enzymatic and Biocatalytic Methods: The use of enzymes offers a highly effective approach for asymmetric synthesis. Transaminase catalysts, for example, can be used for the asymmetric synthesis of (R)-3-amino piperidine derivatives from a piperidin-3-one precursor. scispace.com This biological method is noted for its high optical purity, mild reaction conditions, and potential for industrial scale-up. scispace.com Similarly, multi-enzyme cascades combining galactose oxidase (GOase) and imine reductase (IRED) have been successfully employed to convert N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. rsc.org

Substrate-Controlled Diastereoselective Synthesis: Chirality can be introduced from the starting material. As mentioned previously, using natural amino acids like L-glutamic acid as the chiral pool source allows for the synthesis of enantiomerically pure 3-aminopiperidine derivatives. niscpr.res.inresearchgate.net Another approach involves the asymmetric hydrogenation of pyridine derivatives using catalysts like rhodium(I) or ruthenium(II) complexes with chiral ligands, which can lead to stereoselective formation of substituted piperidines. mdpi.com

Catalyst-Controlled Enantioselective Synthesis: The development of chiral catalysts has enabled highly enantioselective transformations. Iridium(I) catalysts bearing chiral P,N-ligands have been reported for the successful asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. mdpi.com More recently, a one-pot, catalytic asymmetric reductive alkynylation of amides using an iridium/copper bimetallic relay catalysis has been developed, providing a versatile entry to chiral α-substituted amines, including precursors to piperidine alkaloids, with high enantiomeric excess (90-98% ee). nih.gov

Diversification Strategies for the Amine Moiety (e.g., N-Alkylation, Acylation)

Once the 3-aminopiperidine core is established, the primary or secondary amine offers a versatile point for diversification through reactions such as N-alkylation and N-acylation. These modifications are crucial for exploring the structure-activity relationship (SAR) of new chemical entities.

N-Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. A common method involves the reaction of the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net To avoid over-alkylation, which can lead to quaternary ammonium (B1175870) salts, the reaction conditions must be carefully controlled. researchgate.net Typical conditions might involve using a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) or adding the alkylating agent slowly to ensure the amine remains in excess. researchgate.net Phase-transfer catalysis has also been described as an efficient method for the alkylation of related nitrogen-containing functional groups under mild, biphasic conditions. researchgate.net

Reductive Amination: Another powerful method for N-alkylation is reductive amination. The 3-aminopiperidine can be reacted with an aldehyde or ketone to form an imine, which is subsequently reduced with an agent like sodium triacetoxyborohydride. This strategy was effectively used in the synthesis of various 4-(2-aminoethyl)piperidine derivatives, where aldehydes were reductively aminated with primary and secondary amines to yield a diverse library of compounds. nih.gov

N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. This reaction forms a stable amide bond and is a fundamental transformation in medicinal chemistry for introducing a wide array of substituents.

Purification and Characterization Techniques in Synthetic Organic Chemistry

The successful synthesis of this compound and its analogues is critically dependent on robust methods for purification and unambiguous structural confirmation.

Chromatographic Separation Methods for Target Compound Isolation

Given the polar nature of piperidine derivatives, especially those containing free amine groups, chromatographic techniques are indispensable for isolating the target compounds from reaction mixtures and byproducts.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is the most common method for routine purification in synthetic organic chemistry. researchgate.netresearchgate.net For separating polar amines like piperidine derivatives, the choice of eluent system is crucial. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. To prevent the streaking of basic amines on the acidic silica gel, a small amount of a base, such as triethylamine or ammonium hydroxide, is often added to the eluent system.

High-Performance Liquid Chromatography (HPLC): For achieving high purity or for separating complex mixtures of diastereomers, High-Performance Liquid Chromatography (HPLC) is often employed. researchgate.net Reversed-phase HPLC, using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol (B129727) containing modifiers like trifluoroacetic acid (TFA) or formic acid, is a standard technique. The acidic modifier protonates the amine, improving peak shape and retention. For preparative HPLC, the collected fractions containing the salt of the target compound are then neutralized and the product is extracted.

Spectroscopic Elucidation of Chemical Structures (NMR, IR, Mass Spectrometry)

A combination of spectroscopic methods is used to confirm the identity and purity of the synthesized this compound. researchgate.netyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and chemical environment of protons. For this compound, one would expect to see characteristic signals for the ethyl group of the sulfonyl moiety (a triplet and a quartet), multiplets for the piperidine ring protons, and a signal for the C-3 proton, which would be shifted downfield due to the adjacent amine. The protons of the N-H₂ group may appear as a broad singlet. youtube.comleah4sci.com

¹³C NMR: This spectrum reveals the number of unique carbon atoms. Distinct signals would be expected for the two carbons of the ethylsulfonyl group and the five carbons of the piperidine ring. The carbon atom attached to the nitrogen (C-3) would appear at a characteristic chemical shift. coe.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. youtube.com Key vibrational bands for this compound would include:

N-H stretching: A pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (NH₂). youtube.com

S=O stretching: Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are indicative of the sulfonyl group.

C-H stretching: Signals just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine and ethyl groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. youtube.com For this compound, the mass spectrum would show a molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). Analysis of the fragmentation pattern can further confirm the structure, with characteristic losses of the ethylsulfonyl group or fragments of the piperidine ring. youtube.com

Biological Activity and Molecular Mechanisms of 1 Ethylsulfonyl Piperidin 3 Amine Analogues in Preclinical Research

Enzyme Modulation Studies

Analogues of 1-(Ethylsulfonyl)piperidin-3-amine have been investigated for their ability to modulate the activity of several important enzyme classes. The piperidine (B6355638) scaffold serves as a versatile backbone for designing inhibitors with varying potency and selectivity.

Preclinical studies have identified piperidine-containing molecules as potent inhibitors of several enzymes.

Monoamine Oxidases (MAO): Piperidine derivatives have shown significant inhibitory activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters. For instance, certain pyridazinobenzylpiperidine derivatives have been identified as potent and selective MAO-B inhibitors. Compound S5 from one such study demonstrated an IC50 value of 0.203 µM for MAO-B, with a selectivity index of 19.04 over MAO-A mdpi.comresearchgate.net. Another study on natural piperine and its derivatives found that these compounds could inhibit both MAO-A and MAO-B, with IC50 values in the micromolar range acs.orgnih.gov. The presence of small amine groups on the piperidine ring has been suggested to improve selective MAO-B inhibition nih.gov.

Cholinesterases: The piperidine nucleus is a key feature in established acetylcholinesterase (AChE) inhibitors like Donepezil nih.govijpsi.org. Research into novel analogues has yielded compounds with significant inhibitory potential against both acetylcholinesterase and butyrylcholinesterase (BuChE). Semi-synthetic piperidine alkaloids have been developed that inhibit rat brain AChE with IC50 values as low as 7.32 µM and show selectivity over BuChE nih.gov. In another series, a piperidinone derivative, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, was the most potent against AChE with an IC50 of 12.55 µM researchgate.net. Furthermore, an unsubstituted piperidine moiety in a series of coumarin derivatives provided the best potency and selectivity toward AChE mdpi.com.

Arginase: A novel class of boronic acid-based arginase inhibitors incorporating a piperidine structure has been developed. These compounds have shown potent in vitro inhibitory activity, with IC50 values reaching as low as 160 nM nih.gov. Arginase is a therapeutic target in various diseases, including cancer and cardiovascular conditions, making these piperidine analogues of significant interest nih.gov.

EZH2: While direct studies on this compound analogues as EZH2 inhibitors are limited, the modification of heterocyclic scaffolds is a central strategy in developing such inhibitors. For example, research into second-generation EZH2 inhibitors identified a 4-thiomethyl pyridone modification as a key factor in increasing potency and target residence time nih.gov. The clinical-stage EZH2 inhibitor, tazemetostat, demonstrates how targeted inhibition of this enzyme can induce anti-tumor activity by altering gene expression pathways nih.gov. This highlights the potential for developing novel piperidine-based scaffolds for EZH2 modulation.

| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Pyridazinobenzylpiperidine (Compound S5) | MAO-B | 0.203 µM | mdpi.comresearchgate.net |

| Pyridazinobenzylpiperidine (Compound S5) | MAO-A | 3.857 µM | mdpi.comresearchgate.net |

| Semi-synthetic Piperidine Alkaloid (Analogue 7) | AChE | 7.32 µM | nih.gov |

| Piperidinone Derivative (Compound 1d) | AChE | 12.55 µM | researchgate.net |

| Boronic acid-based Piperidine Derivative | Arginase | 160 nM | nih.gov |

Understanding the mechanism of inhibition is crucial for drug development. Kinetic studies have been performed on several piperidine-based enzyme inhibitors to determine their mode of action.

For MAO inhibitors, kinetic analyses using Lineweaver-Burk plots have revealed a competitive mode of inhibition for several piperidine derivatives mdpi.comresearchgate.netnih.gov. The inhibition constant (Ki) for the potent MAO-B inhibitor S5 was determined to be 0.155 µM, confirming its strong, competitive, and reversible binding mdpi.comresearchgate.net. Similarly, the natural alkaloid piperine was found to be a competitive inhibitor of both MAO-A and MAO-B, with Ki values of 19.0 µM and 3.19 µM, respectively nih.gov.

In the case of cholinesterase inhibitors, studies on certain piperidine alkaloids indicated a noncompetitive and fully reversible inhibition mechanism against AChE inca.gov.br. This mode of action can be advantageous as the inhibitor does not compete with the natural substrate, acetylcholine.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.155 ± 0.050 µM | Competitive, Reversible | mdpi.comresearchgate.net |

| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.721 ± 0.074 µM | Competitive, Reversible | mdpi.comresearchgate.net |

| Piperine | MAO-A | 19.0 ± 0.9 µM | Competitive | nih.gov |

| Piperine | MAO-B | 3.19 ± 0.5 µM | Competitive | nih.gov |

| LASSBio-767 / LASSBio-822 | AChE | Not specified | Noncompetitive, Reversible | inca.gov.br |

Receptor Binding and Modulation Assays

The structural framework of this compound is also suitable for targeting various receptors, including G-protein coupled receptors (GPCRs).

Analogues featuring a sulfonylpiperidine scaffold have been shown to bind with high affinity to sigma receptors. A study of arylalkylsulfonyl piperidine derivatives found that these compounds displayed high affinity for the σ1 receptor and selectivity over the σ2 subtype. The most potent compound, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, exhibited a Ki value of 0.96 nM for the σ1 receptor, with a 96-fold selectivity over the σ2 receptor (Ki = 91.8 nM) nih.gov.

Further research has identified piperidine derivatives that act as dual-target ligands, binding to both the histamine H3 receptor (a GPCR) and the σ1 receptor. One such compound showed high affinity for both human H3R (Ki = 7.70 nM) and σ1R (Ki = 3.64 nM), demonstrating the potential of the piperidine core in designing multi-target ligands nih.gov. The replacement of a piperazine ring with a piperidine ring was identified as a critical structural element for achieving high σ1 receptor affinity nih.gov.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 ± 0.05 nM | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ2) | 91.8 ± 8.1 nM | nih.gov |

| Piperidine Derivative (Compound 5) | Histamine H3 (hH3R) | 7.70 nM | nih.gov |

| Piperidine Derivative (Compound 5) | Sigma-1 (σ1R) | 3.64 nM | nih.gov |

| Piperidine Derivative (Compound 11) | Histamine H3 (hH3R) | 6.2 nM | nih.gov |

| Piperidine Derivative (Compound 11) | Sigma-1 (σ1R) | 4.41 nM | nih.gov |

Radioligand binding assays are the standard method for quantifying the interaction between a compound and a receptor eurofinsdiscovery.comnih.gov. These assays were employed to determine the binding affinities of the sulfonylpiperidine and piperidine analogues mentioned above. For example, in the sigma receptor studies, the affinity (Ki) of the test compounds was determined by their ability to displace a specific radioligand, such as 3H-pentazocine, from the receptor binding site nih.govnih.gov. This method provides a direct measure of the compound's affinity for the receptor nih.gov.

In addition to traditional radiolabeling, label-free techniques like mass spectrometry (MS) are emerging as complementary approaches. MS-based ligand binding assays can confirm the direct binding of a compound to its molecular target, eliminating the potential for the radioactive label to interfere with the binding event eurofinsdiscovery.com. These methods offer sensitive and robust alternatives for profiling ligand-receptor interactions eurofinsdiscovery.com.

Cellular Pathway Investigations

The interaction of piperidine analogues with their enzymatic or receptor targets initiates downstream effects on cellular pathways, which have been explored in various preclinical models.

Gene Expression and Cancer Proliferation: The inhibition of EZH2 by the clinical-stage drug tazemetostat has been shown to induce significant changes in cellular pathways in synovial sarcoma. Treatment with the inhibitor reverses a subset of the synovial sarcoma gene expression signature and leads to concentration-dependent inhibition of cell growth and induction of cell death in cancer cells positive for the SS18-SSX fusion protein nih.gov. This demonstrates that targeting EZH2 can modulate transcriptional pathways crucial for tumor survival nih.gov.

Antiproliferative Pathways: Analogues with a 4-(2-aminoethyl)piperidine scaffold, which share features with this compound, have been evaluated as σ1 receptor ligands. These compounds were found to inhibit the growth of human non-small cell lung cancer and androgen-negative human prostate cancer cells researchgate.net. This antiproliferative effect suggests that modulation of the σ1 receptor by these ligands can trigger cellular pathways leading to growth arrest in cancer cells researchgate.net.

Neurotransmitter Signaling: The inhibition of MAO by piperidine analogues directly impacts neurotransmitter signaling pathways. By preventing the breakdown of monoamines like serotonin (B10506) and dopamine (B1211576), these inhibitors increase the availability of these neurotransmitters in the synaptic cleft. This modulation of neuronal pathways is the basis for the investigation of MAO inhibitors as potential therapeutic agents for neurodegenerative and psychiatric disorders nih.gov.

Modulation of Intracellular Signaling Cascades

Research into piperidine-containing compounds has revealed their potential to modulate key intracellular signaling pathways implicated in various diseases.

One area of investigation involves the inhibition of the NLRP3 inflammasome. A series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were synthesized and evaluated for their ability to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in cellular models. unito.itresearchgate.net By combining structural elements from known NLRP3 binders, researchers developed compounds that could prevent these inflammatory responses. unito.itresearchgate.net Computational modeling suggests these compounds may bind to the NLRP3 protein, potentially interfering with its activation and the subsequent inflammatory cascade. unito.it

Another signaling pathway modulated by piperidine analogues is the Wnt signaling pathway. Diphenylsulfonyl sulfonamides, which incorporate a piperidinyl scaffold, have been identified as small molecule inhibitors of secreted Frizzled-Related Protein 1 (sFRP-1). figshare.com sFRP-1 is a natural antagonist of the Wnt pathway, and its inhibition by these compounds can lead to the modulation of Wnt signaling, a pathway crucial for bone formation and other physiological processes. figshare.com

Furthermore, piperidine derivatives have been developed as inhibitors of the PI3K/PTEN pathway, which is frequently hyperactivated in cancer. The selective class I PI3K inhibitor XL147 (SAR245408), which contains a piperidine moiety, has been shown to inhibit the phosphorylation of key downstream effectors such as AKT, p70S6K, and S6 in various tumor cell lines. nih.gov This inhibition of the PI3K signaling cascade is critical for its anti-proliferative effects. nih.gov

Effects on Protein Expression and Post-Translational Modifications

Analogues of this compound have demonstrated the ability to influence protein expression and post-translational modifications, which are critical regulatory steps in cellular function.

In the context of bone metabolism, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of cathepsin K, a key enzyme in bone resorption. Western blot analysis confirmed that a lead compound from this series, H-9, effectively downregulated the expression of cathepsin K in RANKL-stimulated RAW264.7 cells. mdpi.com This reduction in protein expression contributes to the compound's anti-bone resorption effects. mdpi.com

As mentioned previously, the piperidine-containing compound XL147 inhibits the PI3K pathway, leading to a dose-dependent inhibition of the phosphorylation of AKT, p70S6K, and S6 in mouse xenograft models. nih.gov Phosphorylation is a critical post-translational modification that activates these proteins, and its inhibition by XL147 demonstrates a direct impact on cellular signaling at the protein level. nih.gov

Assessment of Cellular Phenotypes in In Vitro Models (e.g., Antimicrobial Activity, Antiviral Effects, Anti-Proliferative Research in Specific Cell Lines)

The in vitro assessment of this compound analogues and related piperidine derivatives has revealed a range of cellular activities, including antimicrobial, antiviral, and anti-proliferative effects.

Antimicrobial Activity

Various piperidine derivatives have been synthesized and tested for their antimicrobial properties. Piperidine-based sulfobetaines have shown high antimicrobial activity, with their effectiveness being dependent on the length of the alkyl chain. nih.gov The proposed mechanism involves the disruption of the microbial cell membrane, leading to cell lysis. nih.gov Other studies have confirmed the activity of piperidine derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.combiomedpharmajournal.org For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have shown significant antimicrobial activity against bacterial and fungal pathogens of tomato plants. nih.gov

| Compound Type | Tested Against | Observed Effect | Reference |

|---|---|---|---|

| Piperidine-based sulfobetaines | Bacterial and fungal strains | High antimicrobial activity, dependent on alkyl chain length | nih.gov |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus, Escherichia coli | Active against both gram-positive and gram-negative bacteria | biointerfaceresearch.com |

| 2,6-diaryl-3-methyl-4-piperidones | Various bacterial and fungal strains | Significant antimicrobial and antifungal activity | biomedpharmajournal.org |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives | Bacterial and fungal pathogens of tomato plants | Potent antimicrobial activities | nih.gov |

Antiviral Effects

The antiviral potential of piperidine derivatives has been explored against several viruses. A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were synthesized and showed promising antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Similarly, other studies have identified piperidine derivatives that can inhibit the replication of influenza A viruses. nih.gov The introduction of a fluorine atom into the structure of some piperidine derivatives has been shown to enhance their antiviral properties. nih.gov

| Compound Type | Virus | Observed Effect | Reference |

|---|---|---|---|

| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | H1N1, HSV-1, COX-B3 | High antiviral activity with low micromolar IC50 values | mdpi.com |

| N-Substituted piperidine derivatives | Influenza A/Swine/Iowa/30 (H1N1) | Inhibition of virus replication | nih.gov |

| Sulfonamide-containing heterocyclic compounds | HSV-1, CBV4, HAV HM 175, HCVcc, HAdV7 | Good antiviral activity, with some compounds showing excellent viral load reduction | mdpi.com |

Anti-Proliferative Research in Specific Cell Lines

The anti-proliferative activity of piperidine analogues has been investigated in various cancer cell lines. Synthetic amide alkaloid derivatives containing a piperidine moiety have demonstrated tumor type-selective anti-proliferative activity, particularly against multidrug-resistant (MDR) cell lines. nih.gov For example, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine showed potent inhibitory activity against the P-glycoprotein-overexpressing KBvin MDR sub-line. nih.gov Aminoethyl-substituted piperidine derivatives have also been synthesized and shown to have anti-proliferative properties against human prostate cancer (DU145) and non-small cell lung cancer (A427) cell lines. nih.gov Furthermore, arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates displayed significant generalized anti-proliferative activity against human promyelocytic leukemia (HL-60), colorectal cancer (HT-29), and breast cancer (MCF7) cell lines. mdpi.com

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (MDR) | Potent inhibitory activity (IC50 = 4.94 µM) | nih.gov |

| Aminoethyl-substituted piperidine derivatives | DU145 (prostate cancer), A427 (lung cancer) | Inhibition of tumor cell growth | nih.gov |

| Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates | HL-60 (leukemia), HT-29 (colorectal), MCF7 (breast) | Significant generalized anti-proliferative activity (IC50 < 10 µM) | mdpi.com |

| Spirooxindolopyrrolidine-embedded piperidinone | FaDu (hypopharyngeal tumor) | Cytotoxicity and apoptosis induction | mdpi.com |

Preclinical In Vivo Studies in Relevant Animal Models

The therapeutic potential of piperidine analogues has been further explored in preclinical animal models to assess their pharmacological effects and mechanisms of action in a whole-organism context.

Pharmacological Characterization in Animal Models (e.g., Tumor Growth Inhibition in Xenograft Models)

In vivo studies have provided evidence for the anti-tumor efficacy of piperidine-containing compounds. The oral administration of the PI3K inhibitor XL147 resulted in significant tumor growth inhibition in multiple human xenograft models in nude mice. nih.gov This effect was observed as a single agent and was enhanced when used in combination with chemotherapeutic agents. nih.gov These findings highlight the potential of targeting the PI3K pathway with piperidine derivatives for cancer therapy.

Beyond oncology, piperidine analogues have been evaluated in other disease models. In a model of osteoporosis induced by ovariectomy (OVX) in mice, the in vivo administration of the cathepsin K inhibitor H-9, a piperidine-3-carboxamide derivative, led to an increase in bone mineral density. mdpi.com This demonstrates the potential of this class of compounds for the treatment of bone metabolic diseases. mdpi.com

Mechanistic Delineation of Compound Action in Biological Systems

In vivo studies have been instrumental in elucidating the mechanisms by which piperidine analogues exert their therapeutic effects. For the PI3K inhibitor XL147, oral administration to mice with tumor xenografts led to a dose-dependent inhibition of the phosphorylation of downstream targets AKT, p70S6K, and S6. nih.gov The duration of this pharmacodynamic effect was at least 24 hours, confirming that the compound effectively engages its target and modulates the intended signaling pathway in a living system. nih.gov

Similarly, the anti-bone resorption activity of the piperidine-3-carboxamide derivative H-9 in an osteoporosis mouse model is consistent with its in vitro mechanism of cathepsin K inhibition. mdpi.com The observed increase in bone mineral density in vivo provides strong evidence that the compound's action on its molecular target translates into a beneficial physiological outcome. mdpi.com

Applications of 1 Ethylsulfonyl Piperidin 3 Amine and Analogues in Chemical Biology Research

Development as Chemical Probes for Biological Pathway Delineation

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a biological pathway. The 1-(ethylsulfonyl)piperidin-3-amine scaffold is an attractive starting point for the development of such probes due to its synthetic tractability and the biological relevance of the piperidine (B6355638) ring. ajchem-a.comajchem-a.com

While direct research on this compound as a chemical probe is still emerging, studies on analogous sulfonylpiperidine structures highlight their potential. For instance, sulfonylpiperidine derivatives have been successfully developed as potent and selective inhibitors of bacterial thymidylate kinase (TMK). nih.gov These inhibitors were designed using a structure-guided approach to interact specifically with the target enzyme, demonstrating the utility of the sulfonylpiperidine scaffold in creating selective probes. nih.gov The key to their success was the formation of specific hydrogen bonds within the enzyme's active site, a principle that can be applied to the design of probes based on this compound for other targets. nih.gov

Furthermore, 3-aminopiperidine-based peptide analogues have been synthesized and identified as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS. nih.gov This research showcases how the 3-aminopiperidine core can be functionalized to achieve high selectivity for a specific biological target, a critical characteristic for a reliable chemical probe. The development of these inhibitors allows for the detailed study of the role of IdeS in bacterial pathogenesis.

The general strategy involves synthesizing a library of analogues around the core scaffold and screening them against a target of interest. Active compounds are then further optimized for potency and selectivity. This approach, successfully applied to related sulfonylpiperidines and 3-aminopiperidines, provides a clear roadmap for the development of this compound-based chemical probes to delineate various biological pathways.

Utility as Scaffold Components in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. These libraries are then screened for biological activity to identify new drug leads or chemical probes. The this compound structure is an ideal scaffold for combinatorial library synthesis due to its multiple points for diversification. The piperidine ring can be substituted at various positions, and the ethylsulfonyl and amine groups can be readily modified. kcl.ac.ukkcl.ac.uk

The piperidine moiety is a common feature in many FDA-approved drugs and natural products, making it a privileged scaffold in medicinal chemistry. researchgate.netmdpi.comenamine.net Its inclusion in compound libraries increases the likelihood of identifying molecules with favorable pharmacokinetic properties. researchgate.net Numerous synthetic methods have been developed for the efficient construction and functionalization of piperidine rings, facilitating their use in high-throughput synthesis. ajchem-a.comnih.gov

While a specific library based on this compound has not been explicitly detailed in the literature, the principles of its use are well-established. For example, a study on the synthesis of novel sulfonamide derivatives containing a piperidine moiety highlights the straightforward chemistry involved in creating a library of such compounds. mdpi.com Another example is the synthesis of a library of 4-aminopiperidines as novel antifungal agents, which demonstrates the feasibility of generating and screening piperidine-based libraries to discover new bioactive compounds.

The general approach for incorporating this compound into a combinatorial library would involve:

Solid-phase or solution-phase synthesis: Attaching the scaffold to a solid support or using solution-phase parallel synthesis techniques.

Diversification: Reacting the amine group with a variety of carboxylic acids, sulfonyl chlorides, or other electrophiles. The piperidine nitrogen can also be further functionalized.

Screening: Testing the resulting library of compounds in high-throughput biological assays to identify hits.

The data below illustrates the diversity that can be achieved using a piperidine scaffold in a combinatorial library.

| Scaffold | R1 Group | R2 Group | Resulting Diversity |

| 3-Aminopiperidine | 100 different carboxylic acids | 50 different sulfonyl chlorides | 5,000 unique compounds |

| 1-Sulfonylpiperidine | 20 different amines at position 3 | 30 different aromatic groups on the sulfonyl moiety | 600 unique compounds |

This table is illustrative and represents the potential for generating diverse libraries from a piperidine core.

Contributions to Understanding Disease Mechanisms at a Molecular Level

By serving as scaffolds for inhibitors and probes, this compound and its analogues can significantly contribute to the molecular-level understanding of disease mechanisms. The identification of potent and selective inhibitors for a particular enzyme or receptor allows researchers to probe its role in a disease state.

For instance, the discovery of sulfonylpiperidine inhibitors of bacterial thymidylate kinase (TMK) not only provided potential new antibacterial agents but also validated TMK as a viable drug target in Gram-positive bacteria. nih.gov By using these inhibitors, researchers can study the downstream effects of TMK inhibition on bacterial DNA synthesis and survival, thus clarifying its role in bacterial proliferation and infection. nih.gov

Similarly, piperidine-sulfone hydroxamic acid derivatives have been developed as potent inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression and metastasis. nih.gov The use of these inhibitors in preclinical models has helped to elucidate the specific roles of MMP-2, MMP-9, and MMP-13 in tumor growth and angiogenesis. nih.gov One such compound, an α-piperidine-α-sulfone hydroxamate, demonstrated excellent antitumor activity in animal models, providing a valuable tool to study the molecular mechanisms of MMPs in cancer. nih.gov

The development of piperidine-based sigma-1 receptor (S1R) agonists has also contributed to understanding the role of this receptor in neurological and psychiatric disorders. nih.gov By using these specific ligands, researchers can investigate the downstream signaling pathways modulated by S1R and its involvement in cellular processes relevant to disease. nih.gov

The general workflow for using these compounds to understand disease mechanisms involves:

Identifying a potent and selective inhibitor/probe for a target of interest.

Treating cells or animal models of a disease with the compound.

Observing the phenotypic and molecular changes that result from target engagement.

Inferring the function of the target in the disease process based on these observations.

Potential for Further Academic Exploration as Research Tools

The this compound scaffold and its analogues hold considerable promise for further academic exploration as versatile research tools. Their synthetic accessibility and the proven biological relevance of the sulfonylpiperidine and aminopiperidine motifs make them attractive starting points for a wide range of chemical biology studies. ajchem-a.comajchem-a.comresearchgate.net

Future research directions could include:

Development of Photoaffinity Probes: By incorporating a photo-reactive group onto the this compound scaffold, researchers could create photoaffinity probes. These probes, upon photoactivation, can covalently bind to their target protein, enabling its identification and characterization from complex biological mixtures.

Design of Bifunctional Molecules: The scaffold could be used to construct bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). One end of the molecule would bind to a target protein of interest, while the other end recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. This would be a powerful tool to study protein function by observing the effects of its specific removal.

Exploration of New Biological Targets: The vast chemical space that can be explored by creating libraries based on this scaffold suggests that new and unexpected biological activities may be discovered. Screening these libraries against a wide array of biological targets could lead to the identification of novel inhibitors or modulators for understudied proteins. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and correlation of these changes with biological activity will continue to provide valuable insights into the molecular interactions that govern target binding and selectivity. nih.gov These studies are fundamental for the rational design of more potent and specific research tools and potential therapeutics.

The table below summarizes the potential research applications and the corresponding compound types that could be developed from the this compound scaffold.

| Research Application | Compound Type | Potential Outcome |

| Target Identification | Photoaffinity Probe | Identification of novel protein binders. |

| Protein Function Studies | PROTAC | Selective degradation of a target protein. |

| Discovery of New Bioactivities | Combinatorial Library | Identification of hits for new biological targets. |

| Rational Drug Design | SAR-driven Analogs | Development of potent and selective inhibitors. |

Q & A

Q. What are the standard synthetic routes for 1-(ethylsulfonyl)piperidin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves:

Amine Protection : Protect the primary amine in piperidin-3-amine using Boc or Fmoc groups to prevent side reactions during sulfonylation .

Sulfonylation : React the protected intermediate with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF. Stirring at 0–5°C for 2–4 hours minimizes side products like over-sulfonylation .

Deprotection : Remove the protecting group under acidic (e.g., TFA for Boc) or basic (e.g., piperidine for Fmoc) conditions.

- Critical Factors : Temperature control during sulfonylation and solvent purity significantly affect yield. For example, moisture can hydrolyze sulfonyl chloride, reducing efficiency.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the ethylsulfonyl group’s integration (e.g., triplet for CHCHSO- at ~1.3 ppm and quartet at ~3.1 ppm) and piperidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 207.1 for CHNOS).

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients (retention time ~8–10 minutes) .

Advanced Research Questions

Q. How can factorial design optimize the sulfonylation step to mitigate competing side reactions (e.g., ring sulfonation)?

- Methodological Answer : A 2 factorial design evaluates variables:

- Factors : Temperature (25°C vs. 0°C), stoichiometry (1:1 vs. 1:1.2 amine:sulfonyl chloride), and solvent polarity (THF vs. DCM).

- Response Variables : Yield, purity, and byproduct formation.

- Analysis : ANOVA identifies significant factors. For example, lower temperatures (0°C) reduce ring sulfonation by slowing reaction kinetics, while excess sulfonyl chloride (1:1.2) improves conversion .

Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent preparation (e.g., anhydrous DMSO vs. technical grade) and temperature (25°C ± 0.5°C).

- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregates in polar solvents or differential scanning calorimetry (DSC) to assess polymorphic forms affecting solubility .

- Data Reconciliation : Compare results with structurally analogous compounds (e.g., 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride, which shows similar polarity-driven solubility trends) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculations reveal the sulfonyl group’s electron-withdrawing effect activates the piperidine ring’s C3 position for nucleophilic attack.

- Kinetic Profiling : Monitor reactions (e.g., with benzyl bromide) via H NMR to determine rate constants. For example, the ethylsulfonyl group increases ring strain, accelerating substitution at C3 compared to unsubstituted piperidine .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.